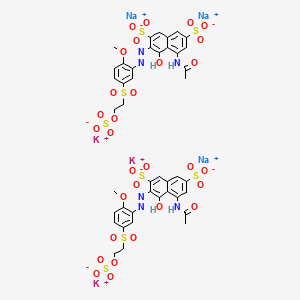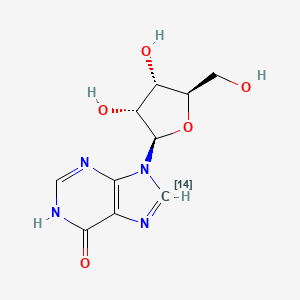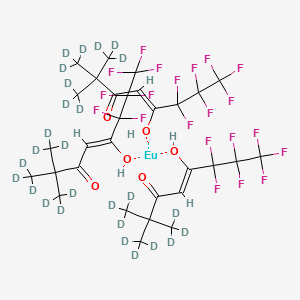
(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid
Übersicht
Beschreibung
“(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid” is a chemical compound with the empirical formula C12H21NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Its molecular weight is 243.30 .
Molecular Structure Analysis
The SMILES string of this compound isOC(C@@H(C)C)=O)C1CCCC1)=O . The InChI is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 . The InChI key is WBSJQVRMQOLSAT-VIFPVBQESA-N . Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Molecular Imaging
(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid derivatives are utilized in the facile synthesis of precursor chelating agents for lanthanide ions. These derivatives can be labeled with various functional moieties or macromolecules, improving targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging. A convenient and inexpensive synthesis method has been developed, offering advantages such as operational convenience, starting material availability, and atom efficiency, making it attractive for large quantity preparations with reduced cost (Cong Li, P. Winnard, Z. Bhujwalla, 2009).
Medicinal Chemistry and Drug Development
The chemical properties of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid and its derivatives find applications in medicinal chemistry, notably in the development of drugs targeting bone fractures. The compound CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist being developed to aid in the healing of bone fractures, demonstrates the compound's importance in drug metabolism and disposition studies. The metabolism of such compounds involves oxidation and N-dealkylation pathways, showing the potential for developing new therapeutic agents (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).
Polymer and Material Science
In the field of polymer and material science, (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid derivatives are synthesized for the creation of amino acid-based polyacetylenes. These novel acetylene monomers are used for the polymerization process, leading to the formation of polymers with potential applications in various industries, including biomedicine and electronics. The synthesis involves condensation reactions with high yields, demonstrating the versatility and practicality of these compounds in creating innovative materials (Guangzheng Gao, F. Sanda, T. Masuda, 2003).
Catalysis and Organic Synthesis
The compound and its related structures play a critical role in catalysis and organic synthesis. Studies on the acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) reveal insights into reaction mechanisms, showcasing the compound's significance in synthesizing various organic molecules. Such research underpins the development of efficient synthetic routes and catalytic processes, crucial for pharmaceutical manufacturing and organic chemistry (Shangjie Xu, I. Held, B. Kempf, H. Mayr, W. Steglich, H. Zipse, 2005).
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(8-9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLYMBJAAYZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654375 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid | |
CAS RN |
282525-00-2 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2)](/img/structure/B1498401.png)
![Guanosine 5a2-[beta,gamma-imido]triphosphate trisodium salt hydrate](/img/structure/B1498411.png)
![Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1498412.png)

![(R)-tert-Butyl (1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)carbamate](/img/structure/B1498414.png)
![Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B1498417.png)


![(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B1498431.png)




